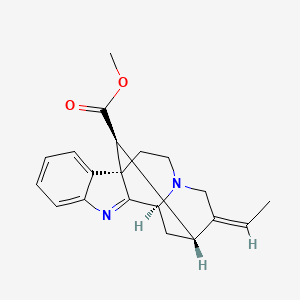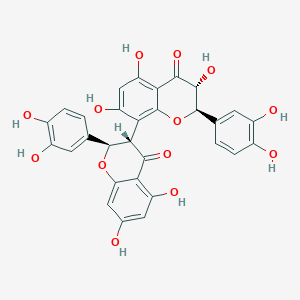
(2R,2'R,3S,3'R)-2,2'-bis(3,4-dihydroxyphenyl)-3',5,5',7,7'-pentahydroxy-2,2',3,3'-tetrahydro-4H,4'H-3,8'-bichromene-4,4'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manniflavanone is a biflavonoid isolated from Garcinia buchananii and has been shown to exhibit antioxidant activity. It has a role as an antioxidant. It is a biflavonoid, a member of dihydroflavonols and a secondary alpha-hydroxy ketone.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of Novel Compounds : The compound is synthesized through various chemical reactions. For instance, a study by Matamela, Green, and Mtunzi (2016) detailed the isolation of a new biflavonoid from Rhus leptodictya, which shares structural similarities with the compound , showcasing its synthesis potential (Matamela, Green, & Mtunzi, 2016).
Structural Analysis : Investigations involving the compound often focus on its structural properties. For example, the research by Conner et al. (1971) involved the structural establishment of similar compounds through spectroscopy and mass spectrometry techniques (Conner, Dunston, Legoff, & Yates, 1971).
Photophysical Properties
Optoelectronic Applications : The compound has been studied for its optoelectronic properties. Gupta et al. (2017) explored a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor with structural similarities, highlighting its high optical absorption coefficient and promising optoelectronic properties (Gupta et al., 2017).
Photochromism and Photomagnetism : Research by Han et al. (2009) on a class of biindenylidenedione compounds, related to the compound , revealed simultaneous photochromic and photomagnetic properties in the crystalline state, suggesting potential applications in these fields (Han et al., 2009).
Materials Science and Engineering
Metal-Organic Frameworks : The compound's derivatives have been utilized in the construction of metal–organic frameworks (MOFs). Zang et al. (2009) synthesized various MOFs using a polycarboxylate ligand similar to the compound, demonstrating its role in the creation of diverse MOF structures (Zang et al., 2009).
Crystal Engineering : Li et al. (2007) discussed crystal engineering based on polymeric hydrogen-bonded supramolecules by self-assembling derivatives of the compound, highlighting its significance in the design of molecular complexes (Li et al., 2007).
Propriétés
Formule moléculaire |
C30H22O13 |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-3-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O13/c31-12-7-17(36)21-20(8-12)42-28(10-1-3-13(32)15(34)5-10)24(25(21)39)22-18(37)9-19(38)23-26(40)27(41)29(43-30(22)23)11-2-4-14(33)16(35)6-11/h1-9,24,27-29,31-38,41H/t24-,27+,28+,29-/m1/s1 |
Clé InChI |
UKRJEVDCOVVSAB-ZLPBPMGLSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)[C@@H]([C@H](O5)C6=CC(=C(C=C6)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C5C(=C(C=C4O)O)C(=O)C(C(O5)C6=CC(=C(C=C6)O)O)O)O)O |
Synonymes |
(2R,3S,2''R,3''R)-manniflavanone manniflavanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



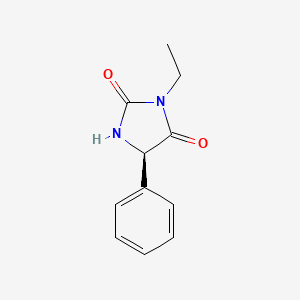
![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
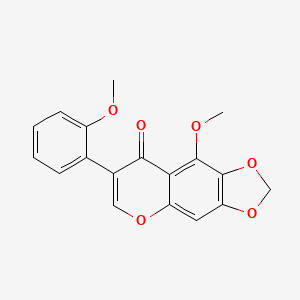
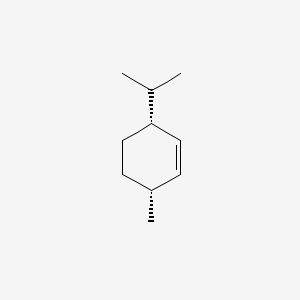
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

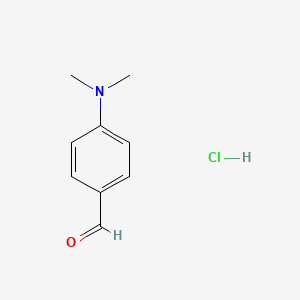
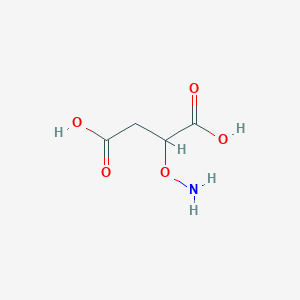


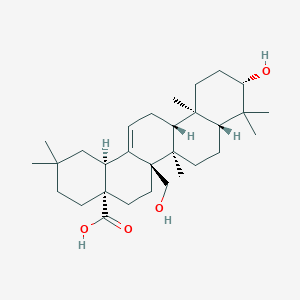
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
